N-Acetyl-S-(2-carboxyethyl)-D-Cysteine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO5S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1 |
InChI Key |
CLQPFBSYILTXKI-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSCCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Formation Pathways and Biochemical Synthesis of N Acetyl S 2 Carboxyethyl Cysteine Conjugates
Mercapturic Acid Pathway (MAP) as a Primary Biotransformation Route for Cysteine S-Conjugatestandfonline.comnih.govresearchgate.netresearchgate.net
The Mercapturic Acid Pathway (MAP) is a crucial biotransformation route for countless electrophilic compounds. tandfonline.comnih.gov Mercapturic acids, which are N-acetyl-L-cysteine S-conjugates, are the terminal metabolites of this pathway. nih.govresearchgate.net The formation process involves a sequence of four key enzymatic reactions that systematically modify the initial electrophilic substance, culminating in a product that can be efficiently eliminated from the body. tandfonline.comnih.govresearchgate.net This pathway is not only a detoxification mechanism but also plays a role in the metabolism of endogenous compounds. tandfonline.com
Initial Conjugation with Glutathione (B108866) by Glutathione S-Transferasestandfonline.comnih.govresearchgate.netresearchgate.net
The first step in the MAP is the conjugation of the electrophilic compound with the tripeptide glutathione (GSH). tandfonline.comnih.gov This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). tandfonline.comnih.gov GSTs facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic center of the xenobiotic substrate. nih.gov This initial conjugation is a critical detoxification step, as it typically renders the parent compound less reactive and more water-soluble, preparing it for subsequent metabolic processing. tandfonline.com The resulting product is a glutathione S-conjugate. nih.gov
Sequential Hydrolysis by γ-Glutamyltransferases and Dipeptidasestandfonline.comnih.govresearchgate.netresearchgate.net
Following its formation, the glutathione S-conjugate undergoes sequential hydrolysis to remove two of its three amino acid residues. tandfonline.comnih.gov This process begins with the action of γ-glutamyltransferase (GGT), an enzyme often located on the outer surface of cell membranes. tandfonline.comnih.govresearchgate.net GGT cleaves the γ-glutamyl bond, removing the glutamate (B1630785) residue from the glutathione S-conjugate. nih.govresearchgate.net The resulting dipeptide, a cysteinylglycine (B43971) S-conjugate, is then acted upon by various dipeptidases, which hydrolyze the peptide bond between cysteine and glycine (B1666218). nih.govresearchgate.nettaylorandfrancis.com This step releases glycine, leaving a cysteine S-conjugate as the product. nih.govtaylorandfrancis.com This inter-organ process often involves the liver for the initial conjugation and the kidney for the subsequent hydrolytic steps. tandfonline.com
N-Acetylation of Cysteine S-Conjugates by Cysteine S-Conjugate N-Acetyltransferasenih.govresearchgate.netresearchgate.netnih.gov
The final step in the formation of mercapturic acids is the N-acetylation of the amino group of the cysteine S-conjugate. nih.govnih.gov This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase, also known as N-acetyltransferase 8 (NAT8). taylorandfrancis.comnih.gov This microsomal enzyme utilizes acetyl-CoA as the acetyl group donor to convert the cysteine S-conjugate into its corresponding N-acetyl-L-cysteine S-conjugate, or mercapturic acid. nih.govwikipedia.org This final modification further increases the water solubility of the metabolite, facilitating its excretion from the body via the kidneys. tandfonline.comsruc.ac.uk The active site of this enzyme is located on the cytoplasmic side of the endoplasmic reticulum. nih.gov
| Step | Enzyme | Substrate | Product | Function |
|---|---|---|---|---|
| 1 | Glutathione S-Transferases (GSTs) | Electrophile + Glutathione (GSH) | Glutathione S-conjugate | Initial conjugation and detoxification. tandfonline.comnih.gov |
| 2 | γ-Glutamyltransferase (GGT) | Glutathione S-conjugate | Cysteinylglycine S-conjugate | Removes the glutamate residue. nih.govresearchgate.net |
| 3 | Dipeptidases | Cysteinylglycine S-conjugate | Cysteine S-conjugate | Removes the glycine residue. nih.govtaylorandfrancis.com |
| 4 | Cysteine S-conjugate N-Acetyltransferase (NAT8) | Cysteine S-conjugate + Acetyl-CoA | N-Acetyl-L-cysteine S-conjugate (Mercapturic Acid) | Final acetylation for excretion. nih.govwikipedia.org |
Formation from Electrophilic Precursors and Xenobiotics
N-Acetyl-S-(2-carboxyethyl)-L-cysteine is specifically formed from xenobiotics that possess an α,β-unsaturated carbonyl structure or can be metabolized to such reactive intermediates. These electrophilic precursors readily react with the nucleophilic thiol group of glutathione, initiating their entry into the mercapturic acid pathway.
Origin from Acrylamide (B121943) Metabolism
Acrylamide, a compound found in certain cooked foods and used in various industrial processes, is a well-known precursor to mercapturic acid metabolites. nih.govresearchcommons.org Following exposure, acrylamide is metabolized in the body, in part through conjugation with glutathione. nih.gov This leads to the formation of N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a major urinary metabolite. nih.govbohrium.com While N-Acetyl-S-(2-carboxyethyl)-L-cysteine is not the direct primary metabolite of acrylamide itself, it is the terminal product of the metabolism of acrylate (B77674) esters. These esters react with glutathione to form S-(2-carboxyethyl)glutathione, which is then processed through the mercapturic acid pathway to yield N-Acetyl-S-(2-carboxyethyl)-L-cysteine.
Derivation from Acrolein Metabolism
Acrolein is a highly reactive α,β-unsaturated aldehyde that is a ubiquitous environmental pollutant. It can be detoxified via the mercapturic acid pathway. The initial step is the conjugation of acrolein with glutathione, which can lead to the formation of S-(3-oxopropyl)glutathione. nih.gov Subsequent processing through the MAP, including reduction of the aldehyde group to a carboxylic acid and the standard enzymatic steps of the pathway, results in the formation of N-Acetyl-S-(2-carboxyethyl)-L-cysteine. However, the metabolism of acrolein can also lead to the mercapturic acid S-(3-oxopropyl)-N-acetyl-L-cysteine, which can be bioactivated through sulfoxidation to release the toxic parent compound, acrolein, within kidney cells. nih.gov
| Precursor | Metabolic Origin | Key Intermediate |
|---|---|---|
| Acrylate Esters | Industrial/Environmental Exposure | S-(2-carboxyethyl)glutathione |
| Acrolein | Environmental Pollutant | S-(3-oxopropyl)glutathione |
Metabolic Formation from Related Compounds (e.g., S-Propylcysteine)
The formation of N-Acetyl-S-(2-carboxyethyl)-cysteine from other related S-alkylcysteine compounds is a complex metabolic process involving enzymatic oxidation. Research on the metabolism of S-propylcysteine in rats has identified N-Acetyl-S-(2-carboxyethyl)-cysteine as one of several urinary metabolites. nih.gov This indicates that the propyl side chain of S-propylcysteine undergoes significant modification to yield a carboxyethyl group.
The proposed metabolic pathway involves the following key steps:
Initial Metabolism of S-Propylcysteine : S-propylcysteine is primarily metabolized to its corresponding mercapturic acid, N-acetyl-S-propylcysteine. nih.gov
Oxidative Biotransformation : A portion of S-propylcysteine undergoes ω-oxidation of the propyl side chain. This process, likely catalyzed by cytochrome P450 enzymes, would introduce a hydroxyl group at the terminal (C3) position, forming S-(3-hydroxypropyl)cysteine.
Further Oxidation : The terminal alcohol group is then further oxidized to a carboxylic acid. This two-step oxidation, from an alcohol to an aldehyde and then to a carboxylic acid, is a common metabolic transformation. This results in the formation of S-(2-carboxyethyl)-cysteine.
N-Acetylation : The resulting S-(2-carboxyethyl)-cysteine is then acetylated on the amino group of the cysteine residue to form the final product, N-Acetyl-S-(2-carboxyethyl)-cysteine. nih.gov
This pathway highlights the versatility of metabolic enzymes in modifying alkyl chains of cysteine conjugates, ultimately leading to the formation of more polar, readily excretable compounds. Studies investigating the metabolism of various S-alkyl cysteines support this concept of oxidative metabolism. nih.gov
Generation from Other Alkenals and Halogenated Aliphatic Chemicals
N-Acetyl-S-(2-carboxyethyl)-cysteine is a terminal metabolite formed during the detoxification of various xenobiotics, particularly α,β-unsaturated aldehydes (alkenals) and certain halogenated aliphatic chemicals. nih.gov This process occurs via the mercapturic acid pathway, a major route for eliminating electrophilic compounds from the body.
Generation from Alkenals: Alkenals, such as acrolein and crotonaldehyde, are reactive electrophiles due to their conjugated double bond system. They readily undergo conjugation with the tripeptide glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This initial conjugation is followed by sequential enzymatic cleavage of the glutamate and glycine residues, yielding the cysteine S-conjugate. If the adducted side chain can be oxidized to a carboxyethyl group, it will ultimately be N-acetylated to form the corresponding mercapturic acid. For example, acrylate esters are known to be metabolized to N-Acetyl-S-(2-carboxyethyl)-cysteine.
Generation from Halogenated Aliphatic Chemicals: Certain halogenated aliphatic chemicals can also lead to the formation of N-Acetyl-S-(2-carboxyethyl)-cysteine. The metabolism of these compounds can generate electrophilic intermediates that react with glutathione. For instance, some halogenated compounds are bioactivated to toxic metabolites through this pathway. drugbank.com The reaction of 2-chlorofatty aldehydes with N-acetyl cysteine (NAC) demonstrates the direct adduction of such compounds, with the loss of the chloride ion. mdpi.com While this specific reaction involves NAC directly, in vivo, the initial reaction is typically with glutathione, followed by processing to the cysteine conjugate and subsequent N-acetylation.
Mechanisms of N-Acetyl-S-(2-carboxyethyl)-Cysteine Conjugate Formation
The formation of N-Acetyl-S-(2-carboxyethyl)-cysteine conjugates involves both enzyme-driven and spontaneous chemical reactions. The final N-acetylation step is strictly enzymatic, while the initial formation of the S-(2-carboxyethyl)-cysteine precursor can occur through spontaneous chemical reactions like Michael additions.
Enzymatic Catalysis in N-Acetylation
The terminal step in the biosynthesis of mercapturic acids, including N-Acetyl-S-(2-carboxyethyl)-cysteine, is the N-acetylation of the precursor S-(2-carboxyethyl)-L-cysteine. This reaction is catalyzed by the enzyme cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80). taylorandfrancis.comwikipedia.org
This enzyme transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the free amino group of the S-substituted cysteine conjugate. wikipedia.org Molecular studies have identified N-acetyltransferase 8 (NAT8) as the specific enzyme responsible for this activity. consensus.appuniprot.org NAT8 is an endoplasmic reticulum-membrane-bound enzyme predominantly expressed in the liver and kidney, the primary sites of detoxification and excretion. consensus.appnih.gov The active site of NAT8 is located on the cytoplasmic side of the endoplasmic reticulum, allowing it to act on cysteine S-conjugates produced in the cytosol. nih.gov The reaction is a critical detoxification step, as it converts the cysteine S-conjugates into their final mercapturic acid forms, which are water-soluble and can be efficiently eliminated from the body in urine or bile. uniprot.org
Spontaneous Michael Addition Reactions (e.g., between Glyoxal (B1671930) and Cysteine)
The formation of the S-(2-carboxyethyl)-cysteine backbone can occur via a spontaneous chemical reaction known as a Michael addition (or 1,4-conjugate addition). wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of a thiol group, such as the one in cysteine, on the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comrsc.org
A direct and well-documented example is the synthesis of S-(2-carboxyethyl)-L-cysteine from the reaction between L-cysteine and acrylic acid. nih.gov In this reaction, the thiolate anion of cysteine acts as the Michael donor and attacks the electrophilic double bond of acrylic acid (the Michael acceptor), forming a stable carbon-sulfur bond and yielding the S-(2-carboxyethyl)-L-cysteine adduct. nih.gov This type of reaction can occur non-enzymatically under physiological conditions.
It is important to note that the reaction between dicarbonyl compounds like glyoxal and cysteine proceeds through a different mechanism. Glyoxal reacts with the thiol group to form a thiohemiacetal, which can then undergo an intramolecular rearrangement (a Cannizzarro-type reaction) to form S-(carboxymethyl)cysteine, not S-(2-carboxyethyl)cysteine. researchgate.net Therefore, the formation of the specific S-(2-carboxyethyl) moiety is characteristic of Michael addition reactions with acrylate-like structures.
Distinction between Endogenous and Exogenous Sources of Cysteine S-Conjugates
Cysteine S-conjugates, the precursors to mercapturic acids, can be formed from both endogenous (produced within the body) and exogenous (originating from outside the body) sources. The mercapturate pathway serves to detoxify a wide array of electrophilic compounds, regardless of their origin. nih.gov
Endogenous Sources: The body's own metabolic processes can generate reactive electrophiles that require detoxification. These endogenous compounds include:
Unsaturated Aldehydes: Products of lipid peroxidation, such as 4-hydroxynonenal, are reactive alkenals that are conjugated with glutathione and processed through the mercapturate pathway. nih.gov
Leukotrienes: These inflammatory mediators are metabolized in part via conjugation with glutathione, leading to the formation of cysteine S-conjugates like leukotriene E4. nih.gov
Other Metabolic Intermediates: Various metabolic pathways can produce reactive intermediates that are subsequently detoxified by conjugation.
Exogenous Sources: Exposure to a vast range of external substances can lead to the formation of cysteine S-conjugates. These exogenous sources include:
Environmental and Industrial Chemicals: Exposure to compounds like acrylonitrile (B1666552) and acrylamide, used in plastics and adhesives manufacturing, results in the formation of S-(2-carboxyethyl)-cysteine and its N-acetylated derivative. nih.gov Halogenated alkenes and other industrial pollutants are also significant precursors. drugbank.com
Drugs and Pharmaceuticals: Many drugs or their metabolites are electrophilic and are eliminated from the body via the mercapturic acid pathway. nih.gov
Dietary Components: Certain naturally occurring compounds in food can be sources. S-(2-carboxyethyl)-L-cysteine is found in some legumes, such as those from the Acacia and Calliandra genera. nih.gov N-acetylcysteine itself is found naturally in plants of the Allium species, like onions. nih.gov
Table of Mentioned Compounds
Metabolic Processing and Biological Fate of N Acetyl S 2 Carboxyethyl Cysteine
Metabolic Transformations within the Mercapturic Acid Pathway Continuum
N-Acetyl-S-(2-carboxyethyl)-L-cysteine is the terminal product of the metabolism of compounds like acrylate (B77674) esters through the mercapturic acid pathway. This pathway is a multi-step process designed to convert harmful electrophilic substances into water-soluble, excretable compounds. nih.govtandfonline.comresearchgate.net The formation of this specific mercapturate involves a precise sequence of enzymatic reactions.
The process begins with the conjugation of an electrophile, such as an acrylate ester, with glutathione (B108866). This initial step is followed by the sequential enzymatic removal of glutamate (B1630785) and glycine (B1666218) residues, which transforms the glutathione S-conjugate into the corresponding L-cysteine S-conjugate, S-(2-carboxyethyl)-L-cysteine. The final step is the N-acetylation of the cysteine conjugate, which results in the formation of N-Acetyl-S-(2-carboxyethyl)-L-cysteine. tandfonline.com This N-acetylation is a critical detoxification step, as it prevents the cysteine S-conjugate from undergoing bioactivation by β-lyase enzymes. tandfonline.com
Table 1: Key Stages of the Mercapturic Acid Pathway for Acrylate Esters
| Stage | Reactant | Key Enzyme(s) | Product |
|---|---|---|---|
| 1. Glutathione Conjugation | Acrylate Ester + Glutathione | Glutathione S-transferase (GST) | S-(2-carboxyethyl)glutathione |
| 2. Proteolytic Processing | S-(2-carboxyethyl)glutathione | γ-Glutamyltranspeptidase, Dipeptidases | S-(2-carboxyethyl)-L-cysteine |
| 3. N-Acetylation | S-(2-carboxyethyl)-L-cysteine | Cysteine S-conjugate N-acetyltransferase | N-Acetyl-S-(2-carboxyethyl)-L-cysteine |
Urinary Excretion as a Terminal Metabolic Product
As the final, water-soluble product of this detoxification pathway, N-acetyl-S-(2-carboxyethyl)-cysteine is efficiently eliminated from the body. The primary route of elimination is through urinary excretion. nih.govresearchgate.netnih.gov The presence of this compound in urine serves as a reliable, non-invasive biomarker for assessing exposure to its precursor compounds, such as acrylamide (B121943) or acrylate esters. nih.gov For instance, urinary levels of this mercapturate have been shown to correlate with occupational or dietary intake of acrylamide. The efficiency of excretion can be influenced by the dose of the initial xenobiotic, with studies on related compounds showing that a high dose might lead to a saturation of the glutathione conjugation pathway, affecting the percentage of the dose excreted as the mercapturic acid. nih.gov
Potential for Bioactivation of Precursor L-Cysteine S-Conjugates by β-Lyase Activity
While the formation of the N-acetylated mercapturic acid is a detoxification reaction, its immediate precursor, the L-cysteine S-conjugate, can be diverted down a different, potentially toxic path. nih.govtandfonline.comresearchgate.netresearchgate.net This alternative route involves enzymes known as cysteine S-conjugate β-lyases. nih.govnih.gov These enzymes can metabolize certain L-cysteine S-conjugates, cleaving the carbon-sulfur bond to produce ammonia, pyruvate, and a reactive sulfur-containing fragment. nih.govnih.govresearchgate.net
This process is considered a bioactivation or toxication mechanism because the generated sulfur-containing fragment can be a highly reactive thiol or thioketene (B13734457) that can bind to cellular macromolecules, leading to cytotoxicity. nih.govresearchgate.net This β-lyase-mediated bioactivation is particularly relevant for cysteine S-conjugates derived from halogenated alkenes. nih.govnih.gov The N-acetylation of the L-cysteine S-conjugate to form the final mercapturic acid is a protective mechanism, as the N-acetylated form is not a substrate for β-lyase and thus prevents this bioactivation. tandfonline.com
Comparative Metabolic Fate with Structurally Related Cysteine Conjugates
The metabolism of N-Acetyl-S-(2-carboxyethyl)-Cysteine can be better understood by comparing it to structurally similar compounds.
S-(2-carboxyethyl)-L-cysteine is a structural homolog of S-Carboxymethyl-L-Cysteine (Carbocisteine), a well-known mucolytic drug. nih.govmdpi.com This structural similarity extends to their metabolic fates. nih.govmdpi.com Both compounds are recognized by the same enzymatic pathways. The metabolism of Carbocisteine also involves processes like acetylation and sulfoxidation. nih.gov Early studies on Carbocisteine indicated a relatively simple metabolic pattern, but later research revealed more complex interactions with intermediary metabolism, which can be expected for an amino acid derivative. nih.govresearchgate.net The majority of a dose of Carbocisteine is excreted in the urine within 24 hours, similar to other mercapturic acid pathway products. nih.gov
Table 2: Comparative Metabolism of Homologous Cysteine Conjugates
| Metabolic Feature | S-(2-carboxyethyl)-L-cysteine | S-Carboxymethyl-L-Cysteine (Carbocisteine) |
|---|---|---|
| Primary Detoxification Product | N-Acetyl-S-(2-carboxyethyl)-Cysteine | N-Acetyl-S-Carboxymethyl-Cysteine |
| Oxidative Metabolism | Forms S-(2-carboxyethyl)-L-cysteine sulfoxide (B87167) nih.govmdpi.com | Forms S-Carboxymethyl-L-cysteine sulfoxide researchgate.net |
| Excretion Route | Primarily urinary | Primarily urinary nih.gov |
Interactions with General Amino Acid Metabolism
As a derivative of cysteine, N-Acetyl-S-(2-carboxyethyl)-Cysteine and its precursors are inherently linked to general amino acid metabolism. The precursor, S-(2-carboxyethyl)-L-cysteine, has been shown to induce amino acid stress signaling in renal tubular epithelial cells. nih.govdntb.gov.ua Interestingly, this stress response can be moderated by the presence of other amino acids, specifically cysteine, methionine, histidine, and tryptophan. nih.govnih.govdntb.gov.ua This suggests a competitive or regulatory interaction at the level of amino acid transport or sensing pathways.
Analytical Methodologies for Academic Research on N Acetyl S 2 Carboxyethyl D Cysteine
Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification
The combination of liquid chromatography for separation and mass spectrometry for detection provides the high degree of selectivity and sensitivity required for analyzing mercapturic acids like N-Acetyl-S-(2-carboxyethyl)-D-cysteine.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of mercapturic acids from biological fluids. cdc.gov This method is favored for its sensitivity and specificity in targeted quantitative analysis. cdc.gov In a typical LC-MS workflow for this compound, a urine sample is first prepared, which may involve dilution and filtration. chemrxiv.org The prepared sample is then injected into a high-performance liquid chromatography (HPLC) system. The separation is commonly achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile. chemrxiv.orgnih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds, often operated in negative ion mode, which is effective for deprotonating the carboxylic acid groups on the molecule, enhancing its detection. umn.edu The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or, more commonly for quantification, in selected ion monitoring (SIM) mode to look for the specific mass-to-charge ratio (m/z) of the deprotonated this compound molecule. LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity by isolating the parent ion, fragmenting it, and detecting a specific fragment ion. researchgate.net
For enhanced resolution and faster analysis times, Ultra-High Performance Liquid Chromatography (UPLC) is often coupled with tandem mass spectrometry (UPLC-ESI/MSMS). This technique utilizes columns with smaller particle sizes (typically under 2 µm), which results in sharper peaks and better separation efficiency compared to conventional HPLC. chemrxiv.org A UPLC-based method was developed for the global profiling of urinary mercapturic acids, demonstrating the power of this approach. chemrxiv.orgacs.org
In the analysis of this compound, a UPLC system can significantly reduce run times while improving the separation from interfering matrix components. chemrxiv.org The ESI source, typically in negative mode, efficiently ionizes the target molecule. umn.edu The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the likelihood of false positives and providing accurate quantification, even at very low concentrations. nih.gov
Table 1: Illustrative UPLC-ESI/MSMS Parameters for Mercapturic Acid Analysis
| Parameter | Setting |
| Chromatography | |
| Column | Acquity Premier HSS T3 (2.1 mm x 150 mm, 1.8 µm) chemrxiv.org |
| Mobile Phase A | 0.1% Formic Acid in Water chemrxiv.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile chemrxiv.org |
| Flow Rate | 0.45 mL/min chemrxiv.org |
| Column Temperature | 45 °C chemrxiv.org |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative umn.edu |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ of this compound |
| Product Ion (m/z) | Specific fragment ion (e.g., loss of N-acetylcysteine moiety) umn.edu |
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and the ability for quantitative analysis. nih.gov While less common than LC-MS for trace-level quantification of specific mercapturic acids in biological fluids, HPTLC is a powerful tool for screening and analyzing amino acids and their derivatives. jocpr.comijpsr.comresearchgate.net
For compounds related to this compound, such as other amino acid adducts, HPTLC can be employed for qualitative and semi-quantitative analysis. The separation is performed on HPTLC plates coated with a stationary phase like silica (B1680970) gel. researchgate.net A suitable mobile phase, often a mixture of solvents like n-butanol, acetic acid, and water, is chosen to achieve separation of the compounds of interest. researchgate.net After development, the plate is dried, and the separated spots are visualized. Since amino acid derivatives are often not chromophoric, a derivatization step is required. Spraying the plate with a ninhydrin (B49086) solution followed by heating is a common method, which produces colored spots (typically purple or yellow) where the amino acids are located. nih.govresearchgate.net Densitometric scanning of the plate at a specific wavelength (e.g., 550 nm for ninhydrin-derived spots) allows for the quantification of the separated compounds. nih.gov This technique is valuable for its simplicity, high throughput, and low cost. ijpsr.com
Application of Isotope-Labeled Analogs as Internal Standards
Accurate quantification in mass spectrometry, particularly when dealing with complex biological matrices, relies heavily on the use of internal standards to correct for sample loss during preparation and for variations in instrument response. mdpi.com Isotope-labeled analogs of the analyte are considered the gold standard for internal standards. nih.govnih.gov
In isotope dilution mass spectrometry, a known amount of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the analytical process. mdpi.com For the quantification of this compound, a deuterium-labeled analog, such as N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (where three hydrogen atoms are replaced by deuterium), would be an ideal internal standard. biomedres.us
Because the deuterium-labeled standard is chemically almost identical to the analyte, it behaves similarly during sample extraction, derivatization, and chromatographic separation. mdpi.com However, it is easily distinguished by the mass spectrometer due to its higher mass. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the labeled internal standard, a highly accurate and precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or ionization efficiency. nih.govnih.gov Syntheses of various deuterium-labeled cysteine derivatives for use as internal standards in quantitative mass spectrometry have been reported. nih.gov
Stable isotope tracing using compounds labeled with heavy isotopes like Carbon-13 (¹³C) is a powerful technique to track the metabolic fate of molecules in biological systems. nih.govbiorxiv.org By introducing a ¹³C-labeled precursor into cells or an organism, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites using mass spectrometry. nih.govmdpi.com
To study the metabolism of this compound, one could synthesize a variant where some or all of the carbon atoms are ¹³C. For instance, using ¹³C-labeled acrylic acid in the synthesis would result in a labeled this compound. nih.gov After administration of this labeled compound, biological samples (e.g., urine, plasma) can be collected over time and analyzed by LC-MS. The mass spectrometer can distinguish between the unlabeled (endogenous) molecules and the ¹³C-labeled metabolites based on their mass difference. This allows for the unambiguous identification and quantification of metabolites derived from the administered compound, providing direct insights into its absorption, distribution, metabolism, and excretion pathways. biorxiv.orgnih.gov This approach has been widely used to trace the metabolism of glucose, amino acids, and other key molecules in various biological contexts. nih.govmdpi.com
Sample Preparation and Derivatization Strategies for Biological Matrices (e.g., urine)
The accurate quantification of this compound in complex biological matrices such as urine necessitates meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. The inherent complexity and variability of urine samples demand robust extraction and cleanup procedures. nih.gov Furthermore, as many cysteine derivatives are prone to oxidation, sample handling often requires strategies to maintain the analyte's integrity. pcdn.co
A common and effective technique for sample cleanup and concentration is Solid-Phase Extraction (SPE) . For structurally similar mercapturic acids, strong anion-exchange (SAX) SPE cartridges have been successfully employed. nih.gov This approach leverages the anionic nature of the carboxyl groups in this compound to selectively retain the analyte on the sorbent while salts and other neutral or cationic interferents are washed away. Elution is then achieved using a solvent that disrupts the ionic interaction. Given the variability in ionic strength and concentration of urine samples, recovery rates can fluctuate significantly. To counteract this, the use of an isotope-labeled internal standard (isotope-dilution technique) is a highly effective strategy to correct for sample-specific recovery losses during preparation. nih.gov
Due to the compound's structure, which may lack a strong chromophore for UV detection or have poor ionization efficiency for mass spectrometry, derivatization is a frequently employed strategy to improve detectability. This process involves chemically modifying the analyte to attach a tag that exhibits strong fluorescence or is readily ionizable.
One relevant derivatization approach involves a two-step process. First, a precursor compound, N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), is converted via acid hydrolysis into S-(2-carboxyethyl)-L-cysteine (CEC). documentsdelivered.com This resulting molecule can then be reacted with a derivatizing agent. A widely used reagent for primary amines, such as the one present in the cysteine backbone after potential deacetylation or in related metabolites, is o-phthalaldehyde (OPA) . In the presence of a thiol, OPA reacts with the amine to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity using a fluorescence detector. documentsdelivered.comresearchgate.net
Another derivatization strategy for related mercapturic acids involves the use of dabsyl chloride . This reagent reacts with the amine functional group to form a stable, colored "dabsylated" product that can be quantified using a standard UV-Vis detector, making the method accessible for laboratories without mass spectrometry or fluorescence capabilities. nih.gov
Table 1: Example Derivatization Strategies for Related Cysteine Conjugates
| Analyte/Precursor | Derivatization Reagent | Detection Method | Key Features | Reference |
|---|---|---|---|---|
| S-2-carboxyethyl cysteine (CEC) | o-phthalaldehyde (OPA) | HPLC with Fluorescence Detector | Forms a highly fluorescent derivative, enhancing sensitivity. | documentsdelivered.com |
| N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | Dabsyl Chloride | HPLC with UV Detector | Creates a stable, colored product suitable for UV detection. | nih.gov |
Method Validation and Quality Assurance in Analytical Research
The validation of any analytical method is critical to ensure that the results generated are reliable, reproducible, and accurate. For academic research involving this compound, method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). ijper.orgresearchgate.net This process establishes the performance characteristics of the method and defines the criteria for quality assurance.
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components, metabolites, or impurities. This is often demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. researchgate.net
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is characterized by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve. documentsdelivered.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where the matrix is spiked with a known amount of the analyte and the percentage recovered is calculated. documentsdelivered.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). documentsdelivered.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. insights.bio
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. insights.bio
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net
Quality assurance (QA) involves the systematic monitoring and evaluation of the various aspects of the analytical process to ensure that standards of quality are being met. This includes regular calibration of instruments, use of certified reference materials, analysis of quality control (QC) samples at different concentrations with each batch of unknown samples, and maintaining comprehensive documentation of all procedures and results.
Table 2: Performance Characteristics from Validated Methods for Structurally Related Analytes
| Parameter | Analyte | Matrix | Value/Range | Reference |
|---|---|---|---|---|
| Linearity Range | N-acetyl-S-(2-carbamoylethyl)-cysteine (as CEC) | Urine | 5.3 - 123.5 µmol/L | documentsdelivered.com |
| Correlation Coefficient (r) | N-acetyl-S-(2-carbamoylethyl)-cysteine (as CEC) | Urine | 0.9994 | documentsdelivered.com |
| Accuracy (Recovery) | N-acetyl-S-(2-carbamoylethyl)-cysteine (as CEC) | Urine | 97.4% - 104.2% | documentsdelivered.com |
| Precision (Between-run CV) | N-acetyl-S-(2-carbamoylethyl)-cysteine (as CEC) | Urine | 2.3% - 4.3% | documentsdelivered.com |
| Limit of Detection (LOD) | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | Urine | 0.68 µg/L | nih.gov |
Biochemical Significance and Research Applications of N Acetyl S 2 Carboxyethyl D Cysteine Conjugates
Role as a Biomarker of Exposure to Specific Environmental and Endogenous Chemicals
N-Acetyl-S-(2-carboxyethyl)-L-cysteine (NAc-CEC) is recognized as a urinary biomarker for exposure to several environmental and industrial chemicals, most notably acrylic acid and its esters (acrylates). These compounds are widely used in the manufacturing of plastics, adhesives, and textiles. Human exposure can occur in occupational settings and, to a lesser extent, through consumer products. The formation of NAc-CEC is a direct consequence of the body's detoxification processes, making its detection and quantification in urine a reliable indicator of exposure.
Correlation with Parent Compound Exposure Levels
Research has demonstrated a clear correlation between the levels of exposure to parent compounds, such as acrylate (B77674) esters, and the urinary excretion of N-Acetyl-S-(2-carboxyethyl)-L-cysteine. For instance, studies involving workers exposed to methyl acrylate and ethyl acrylate have shown that urinary concentrations of NAc-CEC increase with higher exposure levels to these substances. This dose-dependent relationship is crucial for its use in occupational health monitoring, allowing for the assessment of internal exposure and the effectiveness of safety measures. In one study, the excretion of this mercapturic acid was found to be a primary urinary metabolite following exposure to methyl acrylate in rats.
The specificity of this biomarker is a key advantage. While other metabolites may be produced, NAc-CEC is a direct product of the conjugation of the acrylate moiety with glutathione (B108866), providing a clear link to the parent compound.
Application in Human Exposome Studies and Chemical Monitoring
Human exposome studies aim to capture the totality of environmental exposures that an individual experiences over their lifetime. N-Acetyl-S-(2-carboxyethyl)-L-cysteine and other mercapturic acids are valuable tools in this field. Their presence in urine provides a non-invasive method to assess exposure to a range of electrophilic compounds. nih.gov By analyzing urinary levels of these conjugates, researchers can gain insights into an individual's or a population's exposure to specific chemicals from various sources, including diet, lifestyle, and environmental pollution.
These biomarkers are integral to large-scale biomonitoring programs that assess public health risks associated with chemical exposures. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the precise quantification of NAc-CEC even at low environmental exposure levels. nih.gov
Contribution to Understanding Xenobiotic Biotransformation and Detoxification Pathways
The study of N-Acetyl-S-(2-carboxyethyl)-D-cysteine conjugates provides significant insights into the metabolic fate of xenobiotics, particularly those that are electrophilic. The formation of this mercapturate is a key step in the mercapturic acid pathway, a major route for the detoxification and elimination of harmful compounds from the body. mhmedical.com
This pathway begins with the conjugation of the electrophilic xenobiotic (or its reactive metabolite) with the endogenous antioxidant glutathione (GSH). This reaction is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by peptidases to form the cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferases to form the mercapturic acid, this compound, which is then excreted in the urine. taylorandfrancis.com
By identifying and quantifying this terminal metabolite, researchers can elucidate the specific biotransformation pathways involved in the detoxification of a given xenobiotic. This knowledge is fundamental to toxicology, as it helps in understanding the mechanisms by which the body defends itself against chemical insults and can also reveal pathways that may lead to the formation of toxic intermediates.
Insights from Mercapturomic Profiling to Assess Chemical Exposure
Mercapturomics is an emerging field within metabolomics that focuses on the comprehensive analysis of all mercapturic acids in a biological sample, typically urine. This approach provides a global profile of exposure to electrophilic compounds. nih.gov By employing advanced analytical techniques, mercapturomic studies can simultaneously detect and quantify a wide array of mercapturic acids, including N-Acetyl-S-(2-carboxyethyl)-L-cysteine.
This profiling offers a powerful tool for identifying novel biomarkers of exposure and for understanding the complex interplay of different exposures. For example, mercapturomic analysis of urine from smokers has revealed elevated levels of numerous mercapturic acids derived from toxicants present in tobacco smoke. nih.govchemrxiv.org This approach not only confirms exposure to known toxicants but can also uncover metabolites of previously unrecognized harmful substances. The inclusion of N-Acetyl-S-(2-carboxyethyl)-L-cysteine in these profiles can help to distinguish exposure to acrylates from other chemical exposures.
Research on Specific Enzymatic Activities Related to its Formation and Metabolism
The formation of this compound is dependent on the activity of several key enzymes. Research into these enzymes is crucial for understanding individual differences in susceptibility to toxic chemicals. The initial conjugation step is mediated by glutathione S-transferases (GSTs). Polymorphisms in GST genes, such as GSTM1 and GSTT1, can lead to variations in enzyme activity and, consequently, in the efficiency of detoxification. nih.govnih.gov Individuals with certain GST genotypes may be more vulnerable to the toxic effects of electrophiles due to a reduced capacity to form glutathione conjugates. nih.gov
The final step in the pathway, the N-acetylation of the cysteine conjugate, is catalyzed by cysteine S-conjugate N-acetyltransferase. The activity of this enzyme can also influence the rate of mercapturic acid formation and excretion. Studies investigating these enzymatic activities help to explain the variability observed in biomarker levels among individuals with similar exposures.
In vitro Studies on Related Amino Acid Conjugates and Their Cellular Effects (e.g., Activation of Nrf2 Pathway)
In vitro studies using cell cultures provide a controlled environment to investigate the cellular and molecular effects of this compound and related amino acid conjugates. A key area of research is their potential to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. youtube.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of electrophiles or oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and detoxification genes. nih.gov
Advanced Research Perspectives and Future Directions
Elucidation of Stereospecific Metabolic Pathways and Enzymes for D-Cysteine Conjugates
The metabolic fate of xenobiotics and endogenous compounds often involves conjugation with glutathione (B108866), a process that typically leads to the formation of mercapturic acids. This pathway involves a series of enzymatic reactions catalyzed by glutathione S-transferases (GSTs), γ-glutamyltranspeptidase (GGT), dipeptidases, and N-acetyltransferases. While this pathway is well-characterized for L-cysteine conjugates, the stereospecificity of these enzymes towards D-cysteine conjugates like N-Acetyl-S-(2-carboxyethyl)-D-Cysteine remains an area of active investigation.
Initial research suggests that the enzymes of the mercapturic acid pathway exhibit significant stereoselectivity. GSTs, the first line of enzymes in this pathway, have shown a strong preference for L-cysteine-containing glutathione, with analogues containing D-cysteine showing little to no activity as co-substrates. mdpi.com This suggests that the initial conjugation step may be a critical determinant in the formation of D-cysteine conjugates.
The subsequent enzymes in the pathway also exhibit stereospecific preferences. While some bacterial γ-glutamyl transpeptidases have been shown to accept D-amino acids as acceptor substrates, the activity of mammalian GGT with D-cysteine S-conjugates is less clear. nih.govnih.gov Similarly, the efficiency of dipeptidases in cleaving the cysteinyl-glycine bond in a D-cysteine context requires further exploration. tandfonline.comnih.gov
A key area of future research will be the characterization of a putative D-amino acid N-acetyltransferase. While N-acetyltransferases that act on L-cysteine conjugates are known, the existence and specificity of an enzyme that acetylates S-substituted D-cysteines to form the final mercapturic acid is a critical missing piece of the puzzle. The identification and characterization of such an enzyme would be a significant step forward in understanding the complete metabolic pathway of D-cysteine conjugates.
| Enzyme Class | Known Stereospecificity | Research Focus for D-Cysteine Conjugates |
| Glutathione S-Transferases (GSTs) | Preferentially utilize L-cysteine containing glutathione. mdpi.com | Investigating alternative conjugation pathways or conditions that may allow for D-cysteine conjugate formation. |
| γ-Glutamyltranspeptidase (GGT) | Mammalian GGT specificity for D-cysteine conjugates is not well-defined. nih.gov | Determining the kinetic parameters of mammalian GGT with D-cysteine S-conjugates. |
| Dipeptidases | Stereospecificity for D-cysteine containing dipeptides is not fully characterized. nih.gov | Assessing the efficiency of various dipeptidases in cleaving D-cysteine-glycine S-conjugates. |
| N-Acetyltransferases (NATs) | D-amino acid specific N-acetyltransferases have been identified in some organisms. | Characterizing the mammalian enzyme(s) responsible for the N-acetylation of S-substituted D-cysteine. |
Investigation of Novel Enzymes and Transport Systems Involved in this compound Disposition
The family of organic anion transporters (OATs) is a strong candidate for mediating the transport of this compound and its negatively charged precursors. scite.aiscispace.comnih.gov These transporters are known to handle a wide range of endogenous and xenobiotic organic anions and are critical for renal secretion. researchgate.net Future studies will likely focus on using cell-based assays with expressed OATs to determine if they are indeed responsible for the transport of this D-cysteine conjugate.
Beyond known transporters, the search for novel transport systems with specificity for D-amino acid conjugates is warranted. The existence of transporters that selectively handle D-amino acids in tissues like the kidney and liver suggests that specialized systems for their metabolites may also exist. nih.govnih.gov
Integration of Metabolomics and Proteomics to Map Its Biological Networks
To fully comprehend the biological significance of this compound, it is essential to understand its interactions within the complex web of cellular processes. The integration of metabolomics and proteomics offers a powerful approach to map these biological networks. creative-proteomics.comcreative-proteomics.com
Metabolomic profiling can provide a comprehensive snapshot of the metabolic changes that occur in response to the presence of this compound. creative-proteomics.comphysiology.orgacs.orgnih.gov By comparing the metabolomes of cells or organisms exposed to this compound with control groups, researchers can identify perturbed metabolic pathways. This could reveal, for example, if the compound or its metabolites interfere with central carbon metabolism, amino acid metabolism, or redox homeostasis. Targeted chiral metabolomics will be particularly important to distinguish between the effects of D- and L-cysteine conjugates. nih.govnih.gov
Proteomics, on the other hand, can identify changes in protein expression and post-translational modifications in response to this compound exposure. researchgate.netnih.govnih.gov This could highlight the upregulation of detoxification enzymes, stress response proteins, or transporters. Furthermore, chemical proteomics approaches could be employed to identify direct protein targets of the compound or its reactive metabolites, providing insights into its mechanism of action. nih.gov
By integrating data from both metabolomic and proteomic studies, a more complete picture of the biological networks affected by this compound can be constructed. This will be crucial for understanding its physiological and potentially pathophysiological roles.
Development of High-Throughput Screening Methods for Environmental and Endogenous Conjugates
The ability to rapidly and accurately detect and quantify this compound and other D-cysteine conjugates in biological and environmental samples is essential for assessing exposure and understanding their prevalence. The development of high-throughput screening (HTS) methods is a key future direction in this area. tandfonline.comnih.govphysiology.orgmdpi.comtdcommons.aiyoutube.com
A significant challenge in the analysis of D-cysteine conjugates is their separation from their more abundant L-enantiomers. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. scite.aiscispace.comnih.govresearchgate.netresearchgate.net Future efforts will likely focus on optimizing these methods for high-throughput applications, including the development of rapid separation techniques and automated sample preparation. nih.gov
For screening large numbers of samples, immunoassay-based methods, such as ELISA, could be developed. This would require the generation of specific antibodies that can recognize this compound. The development of such assays would enable large-scale epidemiological studies to assess human exposure to the parent compounds that lead to the formation of this mercapturic acid.
Furthermore, cell-based reporter assays could be designed to screen for the biological activity of D-cysteine conjugates. These assays could be used to identify compounds that induce specific cellular responses, such as the activation of stress pathways or the modulation of enzyme activity.
| Screening Method | Principle | Application for D-Cysteine Conjugates |
| Chiral LC-MS/MS | Separation of enantiomers based on their interaction with a chiral stationary phase, followed by mass spectrometric detection. nih.govresearchgate.netresearchgate.net | Quantitative analysis of this compound in biological and environmental samples. |
| Immunoassays (e.g., ELISA) | Detection based on the specific binding of an antibody to the target molecule. | High-throughput screening of large sample sets for the presence of this compound. |
| Cell-Based Reporter Assays | Measurement of a reporter gene's expression in response to a specific stimulus. youtube.com | Screening for the biological activities of D-cysteine conjugates and identifying affected cellular pathways. |
Computational Modeling of Conjugation Reactions and Metabolic Fates
Computational modeling provides a powerful in silico tool to investigate the molecular details of this compound formation and metabolism. rug.nl Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how this D-cysteine conjugate and its precursors interact with the active sites of metabolic enzymes. researchgate.netresearchgate.netnih.govscience.govresearchgate.net
Molecular docking studies can be employed to predict the binding affinity and orientation of D-cysteine S-conjugates within the active sites of enzymes like GGT, dipeptidases, and N-acetyltransferases. researchgate.net This can help to explain the observed stereospecificity of these enzymes and guide the design of experiments to probe enzyme-substrate interactions.
Molecular dynamics simulations can provide a dynamic view of how these enzymes accommodate and process D-cysteine conjugates. researchgate.netresearchgate.netnih.gov These simulations can reveal key amino acid residues involved in substrate binding and catalysis, and can help to elucidate the reaction mechanisms at an atomic level.
Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the electronic details of the conjugation reaction itself. nih.gov This can provide insights into the reaction barriers and the factors that influence the stereochemical outcome of the reaction.
By combining these computational approaches with experimental data, a comprehensive understanding of the factors that govern the formation, metabolism, and biological activity of this compound can be achieved.
Q & A
Basic Research Questions
Q. How is N-Acetyl-S-(2-carboxyethyl)-D-Cysteine distinguished from its L-isomer in analytical studies?
- Methodological Answer : Chiral chromatography (e.g., chiral HPLC or GC columns) is critical for distinguishing enantiomers. For example, studies on mercapturic acids like CEMA (L-isomer) use LC-MS/MS with reverse-phase columns . For D-isomers, chiral stationary phases (e.g., cyclodextrin-based columns) are required to resolve stereochemical differences. Enzymatic assays using L-amino acid oxidases can also selectively degrade L-forms, leaving D-forms intact for quantification .
Q. What are the primary analytical challenges in quantifying this compound in biological matrices?
- Methodological Answer : Sensitivity and specificity are major hurdles. While L-isomers (e.g., CEMA) are quantified using LC-MS/MS with LLODs as low as 6.96 µg/L , D-isomers may require isotopic labeling (e.g., deuterated internal standards) to improve detection. Matrix effects in urine or plasma necessitate solid-phase extraction (SPE) or derivatization protocols to reduce interference .
Advanced Research Questions
Q. Why are D-cysteine mercapturic acids less studied compared to L-forms in toxicology research?
- Methodological Answer : D-cysteine is not proteinogenic and is rarely encountered in mammalian metabolism. Most studies focus on L-isomers (e.g., CEMA as a biomarker for acrolein exposure in smokers) . However, D-isomers may arise from xenobiotic metabolism or chiral inversion. Advanced studies should incorporate chiral-resolved metabolomics workflows and isotopic tracing to track D-form biotransformation .
Q. How do structural differences between D- and L-cysteine derivatives influence their stability in experimental assays?
- Methodological Answer : The planar carboxyl and acetyl groups in L-forms (e.g., N-acetyl-L-cysteine) form hydrogen bonds that stabilize crystal structures . D-isomers may exhibit altered solubility or reactivity due to steric hindrance. Stability studies should compare degradation rates under varying pH and temperature conditions using NMR or circular dichroism (CD) spectroscopy .
Q. What experimental designs are optimal for studying the metabolic fate of D-cysteine derivatives in vivo?
- Methodological Answer : Use radiolabeled tracers (e.g., ¹⁴C or ³H) in animal models to track excretion pathways. For example, in tobacco exposure studies, urinary metabolites like 3HPMA and CEMA (L-forms) are measured via LC-MS/MS . For D-forms, chiral-specific enzymes (e.g., D-amino acid oxidases) can be inhibited to assess accumulation or renal clearance .
Key Research Gaps and Contradictions
- Contradiction : While L-cysteine derivatives like CEMA are well-characterized as biomarkers , D-isomer data are sparse. notes D-cysteine’s potential neuroprotective roles, but no studies directly link this compound to such effects .
- Gap : Synthesis protocols for D-isomers (e.g., via chiral catalysis or enzymatic resolution) are underdeveloped compared to L-forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
